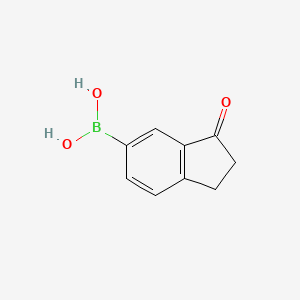

(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid

Description

Properties

IUPAC Name |

(3-oxo-1,2-dihydroinden-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BO3/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)9/h1,3,5,12-13H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQOFXCMJAXRJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(CCC2=O)C=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726061 | |

| Record name | (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135871-83-8 | |

| Record name | (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid: A Technical Guide for Advanced Research

Introduction

(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid is a versatile organoboron compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structure, featuring a reactive boronic acid moiety appended to an indanone scaffold, makes it a valuable building block for the synthesis of complex organic molecules. Boronic acids, in general, are recognized for their stability, low toxicity, and diverse reactivity, serving as key intermediates in a multitude of chemical transformations.[1][2][3] This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

The presence of both a ketone and a boronic acid group on the same molecule presents both opportunities and challenges in synthetic chemistry. The ketone functionality can participate in a variety of reactions, including reductions, aldol condensations, and reductive aminations, while the boronic acid is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5][6] This dual functionality allows for the sequential or sometimes simultaneous modification of the molecule at different positions, enabling the construction of diverse molecular architectures.[7] The strategic incorporation of this building block has been instrumental in the development of novel therapeutic agents and functional materials.[3][8]

This document will delve into the core chemical characteristics of this compound, offering insights into its stability, reactivity, and spectral properties. Furthermore, it will provide detailed protocols for its synthesis and its application in key chemical reactions, supported by authoritative references to ensure scientific rigor.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for its effective handling, storage, and application in synthesis.

Structure and Stability

This compound possesses a planar indanone core with a boronic acid group at the 5-position. The boronic acid functional group consists of a boron atom bonded to two hydroxyl groups and a carbon atom of the aromatic ring.[9] Boronic acids are known to be relatively stable, air- and moisture-tolerant compounds, which facilitates their handling in a laboratory setting.[1] However, like other boronic acids, it can undergo dehydration to form a cyclic trimeric anhydride, known as a boroxine. This process is typically reversible upon the addition of water.

The presence of the ketone group within the five-membered ring introduces a site for potential intramolecular interactions, although the rigidity of the indanone scaffold likely minimizes this. The stability of arylboronic acids can be influenced by the electronic nature of substituents on the aromatic ring.[10] The electron-withdrawing nature of the ketone group can impact the Lewis acidity of the boron atom and its reactivity in coupling reactions. It is generally recommended to store this compound in a cool, dry place to minimize degradation.

Spectral Data

Spectroscopic techniques are indispensable for the characterization and purity assessment of this compound.

| Property | Value |

| Molecular Formula | C9H9BO3[11] |

| Molecular Weight | 176.06 g/mol [11] |

| Appearance | Typically a white to off-white solid |

| 1H NMR (DMSO-d6, δ) | Signals corresponding to aromatic and aliphatic protons of the indanone core, and a broad singlet for the B(OH)2 protons. |

| 13C NMR (DMSO-d6, δ) | Resonances for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the indanone structure. |

| 11B NMR (DMSO-d6, δ) | A characteristic signal for the trigonal boronic acid. |

Note: Specific chemical shifts can vary depending on the solvent and concentration. Experimental determination is recommended for precise characterization.

Solubility and pKa

This compound exhibits moderate solubility in many organic solvents, such as dimethyl sulfoxide (DMSO), methanol, and tetrahydrofuran (THF). Its solubility in water is generally low but can be increased in basic aqueous solutions due to the formation of the boronate anion.

Boronic acids are weak Lewis acids.[1][9] The pKa of a typical arylboronic acid is around 9.[9] In aqueous solution, the boronic acid exists in equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form.[1] This equilibrium is pH-dependent and plays a critical role in many of its reactions, particularly in Suzuki-Miyaura couplings where the formation of the boronate is a key step in the catalytic cycle.[6]

Synthesis and Handling

The synthesis of this compound can be achieved through several established methods for the preparation of arylboronic acids.

Synthetic Routes

A common and effective method involves the use of a halogenated precursor, typically 5-bromo-2,3-dihydro-1H-inden-1-one. This precursor can be converted to the corresponding boronic acid via a lithium-halogen exchange followed by reaction with a trialkyl borate, or through a palladium-catalyzed borylation reaction (Miyaura borylation) with a diboron reagent.[1][9]

Example Protocol: Synthesis via Lithium-Halogen Exchange

This protocol outlines a general procedure for the synthesis of this compound from 5-bromo-2,3-dihydro-1H-inden-1-one.

Materials:

-

5-bromo-2,3-dihydro-1H-inden-1-one

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Triisopropyl borate

-

Aqueous hydrochloric acid (e.g., 1 M HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 5-bromo-2,3-dihydro-1H-inden-1-one in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium solution dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction is typically monitored by TLC or LC-MS to ensure complete consumption of the starting material.

-

Borylation: To the resulting aryllithium species, add triisopropyl borate dropwise, again keeping the temperature below -70 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. Quench the reaction by carefully adding aqueous HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Washing: Wash the combined organic layers with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.

Handling and Storage

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. As with many boronic acids, it is advisable to store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a refrigerator to prevent degradation over time.

Reactivity and Applications

The dual functionality of this compound opens up a wide range of synthetic possibilities.

Suzuki-Miyaura Cross-Coupling

The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organic halide or triflate.[4][5] This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and advanced materials.[4] The ketone functionality is generally well-tolerated under Suzuki coupling conditions.[12]

Workflow for a Typical Suzuki-Miyaura Coupling

Caption: Interplay of chemical properties and synthetic applications.

Conclusion

This compound is a highly valuable and versatile building block for advanced organic synthesis. Its unique combination of a reactive boronic acid and a modifiable ketone on a rigid indanone scaffold provides chemists with a powerful tool for the construction of complex and diverse molecular architectures. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for its effective utilization in research and development, particularly in the pursuit of novel therapeutics and functional materials. The methodologies and insights presented in this guide are intended to empower researchers to harness the full potential of this important chemical entity.

References

- Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts.

- ResearchGate. (n.d.). 1 H NMR spectra (5% vol. DMSO-d 6 /D 2 O) of 2.5 mM macrocycle 3 alone....

- Supporting Information. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol.

- ResearchGate. (n.d.). Simultaneous transformation of both ketone and boronic acid functional groups.

- ACS Publications. (2026, January 16). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters.

- Wikipedia. (n.d.). Boronic acid.

- ChemicalBook. (2025, July 16). Boronic acid, B-(2,3-dihydro-1-oxo-1H-inden-5-yl)-.

- MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- BLD Pharm. (n.d.). (3-Oxo-2-phenylisoindolin-5-yl)boronic acid.

- Nature. (n.d.). Iterative reactions of transient boronic acids enable sequential C–C bond formation.

- Wikipedia. (n.d.). Suzuki reaction.

- PubMed Central (PMC). (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- Journal of the American Chemical Society. (2009, April 30). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.

- PubMed. (2020, June 1). Design and discovery of boronic acid drugs.

- ChemRxiv. (n.d.). Synthesis of Ketones and Mono-fluorinated Ketones via Boron Enolates Formed by Substitution of Esters with Benzylboronic Ester.

- Sigma-Aldrich. (n.d.). (2,3-Dihydro-1h-inden-5-yl)boronic acid.

- PubMed. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

- ResearchGate. (n.d.). Enantioselective addition of arylboronic acid to α‐keto carbonyl....

- Thoreauchem. (n.d.). This compound-1135871-83-8.

- YouTube. (2020, July 11). Suzuki Coupling.

- Apex. (n.d.). This compound.

- Wiley-VCH. (n.d.). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications.

- PMC - NIH. (n.d.). Recent developments in the medicinal chemistry of single boron atom-containing compounds.

- Sigma-Aldrich. (n.d.). (1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid.

- NIH. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Google Patents. (n.d.). WO2005097809A2 - Synthesis of boronic ester and acid compounds.

- PubMed - NIH. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts.

- ACS Publications. (2025, August 7). Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic Acid.

- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- PMC - NIH. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.

- ChemicalBook. (n.d.). Phenylboronic acid(98-80-6) 1H NMR spectrum.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Boronic acid - Wikipedia [en.wikipedia.org]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound-1135871-83-8 - Thoreauchem [thoreauchem.com]

- 12. pubs.acs.org [pubs.acs.org]

(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid: A Technical Guide to Synthesis and Characterization

Introduction: The Significance of the Indanone-Boronic Acid Moiety in Modern Drug Discovery

(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid is a versatile building block in medicinal chemistry and organic synthesis. Its structure marries the privileged 1-indanone core with the synthetically powerful boronic acid functional group. The 1-indanone scaffold is a recurring motif in a multitude of biologically active molecules, exhibiting a wide range of therapeutic properties including antiviral, anti-inflammatory, and anticancer activities[1]. The boronic acid moiety, on the other hand, is a cornerstone of modern synthetic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds with exceptional functional group tolerance[2].

The strategic combination of these two functionalities in this compound makes it a highly valuable intermediate for the synthesis of complex pharmaceutical agents and molecular probes. This guide provides an in-depth exploration of the synthesis and characterization of this compound, offering both theoretical understanding and practical, field-proven protocols for researchers, scientists, and professionals in drug development.

Synthetic Strategies: From Aryl Halide to Boronic Acid

The most direct and commonly employed strategy for the synthesis of this compound involves a one-pot borylation of a readily available precursor, 5-bromo-1-indanone. This approach circumvents the need to isolate the often unstable boronic acid intermediate, proceeding directly to a more stable boronate ester which can be hydrolyzed to the desired product or used in subsequent reactions.

Core Synthetic Pathway: One-Pot Borylation/Suzuki Coupling Approach

A robust method for the synthesis of compounds derived from this compound is the one-pot borylation/Suzuki-Miyaura reaction, starting from 5-bromo-1-indanone[3]. This process first involves the conversion of the aryl bromide to a boronate ester, which then undergoes an in-situ cross-coupling with an appropriate partner.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of the Pinacol Boronate Ester Intermediate

This protocol is adapted from established one-pot borylation procedures and is optimized for the synthesis of the pinacol boronate ester of this compound[3].

Materials:

-

5-Bromo-1-indanone

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-1-indanone (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting mixture containing the pinacol boronate ester can be used directly in subsequent Suzuki-Miyaura coupling reactions or subjected to workup and purification.

Hydrolysis to the Boronic Acid:

-

For isolation of the boronic acid, the crude reaction mixture containing the boronate ester is concentrated under reduced pressure.

-

The residue is then dissolved in a suitable solvent (e.g., diethyl ether) and washed with an acidic aqueous solution (e.g., 1 M HCl).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are critical for a complete analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: The protons on the indanone ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern will dictate the coupling patterns observed.

-

Aliphatic Protons: The methylene protons of the five-membered ring will appear as triplets or multiplets in the aliphatic region (typically δ 2.5-3.5 ppm).

-

B(OH)₂ Proton: The protons of the boronic acid group are often broad and may exchange with residual water in the NMR solvent. Their chemical shift is variable.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A characteristic peak for the ketone carbonyl will be observed in the downfield region (typically δ > 190 ppm).

-

Aromatic Carbons: The aromatic carbons will resonate in the typical range of δ 120-150 ppm. The carbon attached to the boron atom may show a broader signal.

-

Aliphatic Carbons: The methylene carbons of the indanone ring will appear in the upfield region (typically δ 25-40 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

Expected Mass Spectrum:

-

The mass spectrum should show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of this compound (175.98 g/mol ).

-

Dehydration is a common process for boronic acids in the mass spectrometer, so a peak corresponding to the loss of water ([M-H₂O]+) may also be observed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method is typically employed.

Table 1: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient from a low to high percentage of organic phase (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions to synthesize a diverse range of 5-aryl-1-indanones.

Diagram of Suzuki-Miyaura Coupling Workflow

Sources

Spectroscopic Data for (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid: A Technical Guide

Introduction

(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid is a bifunctional organic molecule that incorporates the rigid scaffold of 1-indanone with a versatile boronic acid moiety. This unique combination makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of complex molecular architectures via Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its spectroscopic characteristics is paramount for researchers in verifying its synthesis, assessing its purity, and studying its reactivity.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural components: the 1-indanone core and the arylboronic acid group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

A critical consideration when acquiring NMR spectra of boronic acids is their propensity to form cyclic trimers known as boroxines, especially in aprotic solvents or upon dehydration. This can lead to broadened signals or the appearance of multiple species in the spectrum. The equilibrium between the boronic acid and its boroxine is influenced by concentration, solvent, and the presence of water. To obtain sharp, well-resolved spectra of the monomeric boronic acid, it is often advisable to use a polar protic solvent like DMSO-d₆ or to ensure the sample is adequately hydrated.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aliphatic protons of the indanone ring and the aromatic protons.

-

Aliphatic Region: The protons on the five-membered ring of the indanone core will appear as two triplets. The protons at the C2 position (α to the carbonyl group) are expected to resonate around δ 2.7-3.0 ppm, while the protons at the C3 position (benzylic) will likely appear slightly downfield, around δ 3.0-3.3 ppm. These will be triplets due to coupling with each other.

-

Aromatic Region: The aromatic region will display a more complex pattern. The proton at C4 (ortho to the carbonyl) will be a doublet, likely deshielded by the carbonyl group and appearing around δ 7.8-8.0 ppm. The proton at C6 will be a doublet of doublets, coupled to both H4 and H7, and is expected around δ 7.6-7.8 ppm. The proton at C7 will be a doublet and should appear in the range of δ 7.4-7.6 ppm.

-

Boronic Acid Protons: The hydroxyl protons of the boronic acid group are typically broad and their chemical shift is highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, they may appear as a broad singlet between δ 8.0 and 8.5 ppm. In D₂O, these protons will exchange with deuterium and the signal will disappear.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 | 2.7 - 3.0 | t |

| H3 | 3.0 - 3.3 | t |

| H7 | 7.4 - 7.6 | d |

| H6 | 7.6 - 7.8 | dd |

| H4 | 7.8 - 8.0 | d |

| B(OH)₂ | 8.0 - 8.5 | br s |

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

-

Aliphatic Carbons: The two aliphatic carbons, C2 and C3, are expected to resonate in the upfield region of the spectrum, typically between δ 25 and 40 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the range of δ 120-150 ppm. The carbon bearing the boronic acid group (C5) is often difficult to observe due to quadrupolar broadening from the adjacent boron nucleus. Its chemical shift is predicted to be around δ 130-135 ppm. The other aromatic carbons can be assigned based on their substitution pattern and comparison with substituted indanones.[1]

-

Carbonyl Carbon: The carbonyl carbon (C1) will be the most downfield signal, typically appearing around δ 205-208 ppm.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~30 |

| C3 | ~36 |

| C7 | ~124 |

| C6 | ~128 |

| C4 | ~135 |

| C5 | ~132 (broad) |

| C3a | ~145 |

| C7a | ~155 |

| C1 (C=O) | ~207 |

¹¹B NMR is a specific and highly useful technique for characterizing organoboron compounds. The chemical shift of the boron atom is sensitive to its coordination number and the electronic nature of its substituents.

For this compound, a single, relatively broad signal is expected in the ¹¹B NMR spectrum. For tricoordinate arylboronic acids, the chemical shift typically falls in the range of δ +27 to +33 ppm (relative to BF₃·OEt₂).[2] The presence of the electron-withdrawing indanone moiety may shift this slightly downfield. The formation of a boroxine will result in a signal at a slightly lower field, around δ 33 ppm.[2] In the presence of a Lewis base (like DMSO), a tetracoordinate boronate species might be formed, which would result in a more upfield signal.

Table 3: Predicted ¹¹B NMR Chemical Shift for this compound

| Species | Solvent | Predicted Chemical Shift (δ, ppm) |

| Boronic Acid | Aprotic (e.g., CDCl₃) | +28 to +32 |

| Boroxine | Aprotic (e.g., CDCl₃) | ~ +33 |

| Boronic Acid | Protic (e.g., DMSO-d₆) | +19 to +25 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by the characteristic vibrational modes of the carbonyl group, the boronic acid moiety, and the aromatic ring.

-

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ is expected due to the stretching vibration of the B-OH groups. This broadening is a result of hydrogen bonding.

-

C-H Stretching: Aromatic C-H stretching vibrations will appear as a series of sharp bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the indanone ring will be observed just below 3000 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band characteristic of the ketone carbonyl group will be present in the range of 1680-1710 cm⁻¹.

-

B-O Stretching: A strong and characteristic band for the B-O stretching vibration is expected in the region of 1330-1380 cm⁻¹.

-

Aromatic C=C Stretching: Medium to weak intensity bands for the aromatic C=C bond stretching will be observed in the 1450-1600 cm⁻¹ region.

Table 4: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Boronic Acid) | 3200 - 3600 | Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Sharp, Medium |

| C-H (Aliphatic) | 2850 - 3000 | Sharp, Medium |

| C=O (Ketone) | 1680 - 1710 | Strong, Sharp |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| B-O (Boronic Acid) | 1330 - 1380 | Strong |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this polar compound.

-

Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected. For C₉H₉BO₃, the calculated monoisotopic mass is 176.06 g/mol . Therefore, a peak at m/z 177.07 would be anticipated. Due to the natural abundance of boron isotopes (¹⁰B ≈ 20%, ¹¹B ≈ 80%), a characteristic isotopic pattern will be observed for all boron-containing fragments.

-

Fragmentation: Fragmentation of the molecular ion is likely to involve the loss of water molecules from the boronic acid moiety. Loss of one molecule of water would give a fragment at m/z 159.06, and the loss of two water molecules would lead to the boroxine-like cation at m/z 141.05. Cleavage of the indanone ring could also occur, leading to characteristic fragments.

-

Boroxine Formation: In the gas phase, boronic acids can readily dehydrate to form boroxines. Therefore, it is possible to observe ions corresponding to the trimer of the dehydrated monomer.

Experimental Protocols

The following protocols provide a starting point for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy Sample Preparation and Acquisition

-

Rationale: The choice of solvent is critical for obtaining high-quality NMR spectra of boronic acids due to the potential for boroxine formation. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as it is a polar aprotic solvent that can disrupt the hydrogen-bonding network of the boroxine trimer, favoring the monomeric boronic acid. For ¹¹B NMR, the use of quartz NMR tubes is advised to minimize the background signal from borosilicate glass.

-

Step-by-Step Protocol:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube (quartz for ¹¹B NMR).

-

Add approximately 0.6 mL of DMSO-d₆.

-

Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

-

For ¹H and ¹³C NMR, acquire spectra on a spectrometer of at least 400 MHz. Use standard pulse programs.

-

For ¹¹B NMR, use a dedicated boron probe or a broadband probe tuned to the ¹¹B frequency. Use a spectral width of at least 200 ppm centered at approximately 20 ppm. Acquire a sufficient number of scans to obtain a good signal-to-noise ratio, as boron is a quadrupolar nucleus and signals can be broad.

-

Infrared (IR) Spectroscopy Sample Preparation and Acquisition

-

Rationale: Attenuated Total Reflectance (ATR) is a convenient and rapid method for obtaining IR spectra of solid samples with minimal sample preparation.

-

Step-by-Step Protocol:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Perform a background scan of the empty ATR crystal before running the sample.

-

Mass Spectrometry Sample Preparation and Acquisition

-

Rationale: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids, minimizing fragmentation and favoring the observation of the molecular ion.

-

Step-by-Step Protocol:

-

Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of water may be added to aid dissolution.

-

Introduce the sample solution into the ESI source via direct infusion or through an LC system.

-

Acquire the mass spectrum in both positive and negative ion modes to determine the best ionization conditions.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion and control fragmentation.

-

Visualization of Key Structural Relationships

The following diagrams illustrate the structure of this compound and its potential for boroxine formation.

Figure 1: Structure of this compound.

Sources

A Technical Guide to the Stability and Storage of (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid

Introduction: The Critical Role of Reagent Integrity in Drug Discovery

(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid is a valuable heterocyclic building block in modern medicinal chemistry. Its unique structural motif, featuring a reactive boronic acid group appended to an indenone core, makes it a key intermediate in the synthesis of complex molecules targeting a range of therapeutic areas. Boronic acids are indispensable reagents, particularly in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1][2][3] The success of these synthetic endeavors, and the ultimate integrity of the resulting drug candidates, is fundamentally dependent on the quality and purity of the starting materials.

This guide provides an in-depth analysis of the factors governing the stability of this compound. Moving beyond generic storage advice, we will explore the primary degradation pathways that affect arylboronic acids, offering field-proven protocols for storage, handling, and stability verification. For researchers, scientists, and drug development professionals, implementing these strategies is not merely a matter of best practice; it is a prerequisite for generating reliable, reproducible data and ensuring the fidelity of their scientific outcomes.

Physicochemical Properties and Inherent Stability Factors

To understand the stability of this compound, we must first examine its structure. The molecule's reactivity is dominated by the boronic acid moiety (-B(OH)₂), a Lewis acidic group that is susceptible to several chemical transformations.

-

Chemical Structure: C₉H₉BO₃

-

Molecular Weight: 176.06 g/mol [4]

-

Physical Form: Typically an off-white to yellow powder.

The empty p-orbital of the boron atom makes it electrophilic and prone to interaction with nucleophiles. In aqueous solution, it exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form, a characteristic that is crucial to both its reactivity and its degradation.[1]

Primary Degradation Pathways for Arylboronic Acids

The stability of this compound is primarily threatened by three chemical processes: oxidation, protodeboronation, and dehydration (trimerization). Understanding the causality behind these pathways is essential for designing effective mitigation strategies.

Oxidative Degradation

Oxidation represents a significant and irreversible degradation pathway. The carbon-boron bond can be cleaved in the presence of atmospheric oxygen or other oxidizing agents, leading to the formation of the corresponding phenol (5-hydroxy-1-indanone).

-

Mechanism: This process is often mediated by reactive oxygen species. Studies on various arylboronic acids have shown that agents like hydrogen peroxide can facilitate this cleavage, suggesting that even trace amounts of peroxides in solvents can initiate degradation.[5][6]

-

Consequence: The formation of this phenolic impurity not only reduces the yield of the desired reaction but can also introduce downstream complications in purification and biological testing.

Protodeboronation

Protodeboronation is the cleavage of the C-B bond and its replacement by a C-H bond, resulting in the formation of the parent arene (in this case, 1-indanone).

-

Mechanism: This reaction can be catalyzed by acids, bases, or certain metal ions.[7] For many arylboronic acids, the rate of protodeboronation is slowest around pH 5 and increases under more strongly acidic or basic conditions.[7] The presence of water is also known to accelerate this process.[7]

-

Consequence: This degradation leads to a direct loss of the reactive handle required for cross-coupling, rendering the reagent inert for its intended purpose.

Dehydration and Boroxine Formation

In the solid state or in aprotic solvents, three molecules of boronic acid can undergo intermolecular dehydration to form a stable, six-membered cyclic anhydride known as a boroxine.

-

Mechanism: This is a reversible equilibrium reaction. The presence of water will shift the equilibrium back towards the monomeric boronic acid.

-

Consequence: While reversible, boroxine formation can cause issues. Boroxines have different physical properties, including reduced solubility in certain solvents, which can lead to inaccurate concentration measurements and poor reaction kinetics. The slow dissolution and hydrolysis back to the active monomer can result in inconsistent reaction performance.

Below is a diagram illustrating these primary degradation pathways.

Caption: Major degradation pathways for this compound.

Recommended Storage and Handling Protocols

A proactive approach to storage and handling is the most effective way to ensure the long-term integrity of this compound. The following protocols are designed to mitigate the risks outlined above.

Long-Term Storage of Solid Material

The primary goal for long-term storage is to minimize exposure to oxygen, moisture, light, and heat.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. For long-term (>1 year) storage, consider -20°C. | Reduces the rate of all chemical degradation pathways. |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidative degradation by excluding atmospheric oxygen.[8] |

| Container | Use an opaque, tightly sealed vial (e.g., amber glass with a PTFE-lined cap). | Protects from light, which can accelerate oxidation, and prevents moisture ingress.[9] |

| Aliquoting | Upon receipt, aliquot the bulk material into smaller, single-use quantities. | Avoids repeated warming/cooling cycles and exposure of the entire stock to the atmosphere during weighing. |

Laboratory Handling: A Step-by-Step Workflow

Proper handling during experimental setup is as crucial as long-term storage.

-

Equilibration: Before opening, allow the vial to warm to room temperature in a desiccator (~20-30 minutes). This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Environment: Weigh the required amount of the compound quickly. For maximum integrity, perform this task inside a glovebox or under a gentle stream of inert gas.

-

Solvent Selection: If preparing a stock solution, use a dry, high-purity, aprotic solvent (e.g., anhydrous DMSO or DMF). Ensure the solvent is free of peroxides.

-

Solution Storage: Prepare solutions fresh whenever possible. If a stock solution must be stored, store it at -20°C in small aliquots under an inert atmosphere. Avoid repeated freeze-thaw cycles.

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or chemical fume hood.[9] Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[10][11]

Self-Validating Protocol: Experimental Stability Assessment

Trustworthiness in research comes from self-validating systems. It is prudent to periodically assess the purity of the boronic acid, especially if a batch has been stored for an extended period or if reactions are yielding inconsistent results.

Experimental Workflow

A simple HPLC or LC-MS based experiment can provide definitive data on the stability of your compound under your specific laboratory conditions.

Caption: Workflow for assessing the stability of a boronic acid stock solution.

Methodology

-

Stock Solution Preparation: Accurately prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like acetonitrile or DMSO.

-

Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution via HPLC-UV or LC-MS to determine the initial purity and retention time.

-

Storage: Dispense aliquots of the stock solution into separate vials and store them under the different conditions to be tested (e.g., benchtop exposed to light, benchtop in a drawer, 4°C, -20°C).

-

Time-Point Analysis: At predetermined intervals (e.g., 24 hours, 7 days, 30 days), retrieve one vial from each storage condition. Allow it to equilibrate to room temperature and analyze it using the same analytical method as the T=0 sample.

-

Data Interpretation: Compare the chromatograms over time. A stable sample will show a consistent peak area for the parent compound. The appearance of new peaks or a decrease in the main peak area indicates degradation.

This empirical data will provide invaluable, lab-specific insights into the compound's stability, allowing for the confident use of this critical reagent in drug discovery pipelines.

Conclusion

This compound is a powerful tool for chemical synthesis, but its utility is directly linked to its chemical integrity. By understanding the inherent risks of oxidation, protodeboronation, and boroxine formation, researchers can implement robust storage and handling protocols. Storing the solid material under cold, dark, and inert conditions, coupled with careful handling and the use of fresh solutions, will safeguard against degradation. Furthermore, adopting a self-validating approach through periodic analytical assessment ensures that the reagent's quality is never in doubt, paving the way for reliable and reproducible scientific innovation.

References

-

González, J. E., & González, L. J. (2001). Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. Applied and Environmental Microbiology, 67(11), 5057–5061. [Link]

-

Prakash, O., & Singh, R. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]

-

Anderson, J. C., & J. A. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1339-1345. [Link]

-

Ji, L., Wu, J., Zuo, Y., & Zhang, Z. (2021). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. Journal of Agricultural and Food Chemistry, 69(43), 12547-12557. [Link]

-

Raines, R. T., & et al. (2016). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 113(44), 12413-12418. [Link]

-

Soares, J. X., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]

-

Soares, J. X., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed, 32967170. [Link]

-

APExBIO. (n.d.). This compound. Retrieved from [Link]

-

Thoreauchem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound-1135871-83-8 - Thoreauchem [thoreauchem.com]

- 5. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 8. file.bldpharm.com [file.bldpharm.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic Acid: A Technical Guide for Researchers and Drug Development Professionals

(3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid (CAS Number: 1135871-83-8) has emerged as a pivotal building block in modern medicinal chemistry and organic synthesis. This versatile intermediate, featuring a reactive boronic acid moiety appended to an indanone scaffold, offers a gateway to a diverse array of complex molecules with significant therapeutic potential. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in the synthesis of biologically active compounds, particularly in the realm of oncology and neurodegenerative diseases.

Compound Profile and Physicochemical Properties

This compound is a white to off-white solid. The indanone core is a privileged scaffold in medicinal chemistry, found in numerous biologically active compounds, while the boronic acid group is a versatile functional handle, most notably for palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1135871-83-8 |

| Molecular Formula | C₉H₉BO₃ |

| Molecular Weight | 175.98 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Miyaura borylation of 5-bromo-1-indanone. This palladium-catalyzed reaction offers high yields and good functional group tolerance.

Proposed Synthetic Workflow

The synthesis involves the palladium-catalyzed cross-coupling of 5-bromo-1-indanone with a boron source, typically bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis to yield the desired boronic acid.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Miyaura Borylation of 5-Bromo-1-indanone

This protocol is adapted from established procedures for the Miyaura borylation of aryl halides.[1]

Materials:

-

5-Bromo-1-indanone

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1-indanone (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification of Pinacol Ester: Concentrate the filtrate under reduced pressure. The resulting crude pinacol ester can be purified by column chromatography on silica gel.

-

Hydrolysis to Boronic Acid: Dissolve the purified pinacol ester in a mixture of acetone and water. Add an aqueous solution of HCl and stir at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Isolation: Remove the acetone under reduced pressure. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound.

Characterization

Due to the limited availability of published spectroscopic data for this compound, the following characterization data is predicted based on the analysis of closely related 5-substituted indanone derivatives.[2] Researchers should perform their own analytical characterization for confirmation.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons (δ 7.5-8.0 ppm), methylene protons of the indanone ring (δ 2.7-3.2 ppm), and a broad singlet for the boronic acid hydroxyl groups (δ ~8.0 ppm, D₂O exchangeable). |

| ¹³C NMR | Carbonyl carbon (δ ~205 ppm), aromatic carbons (δ 120-150 ppm), and methylene carbons (δ 25-40 ppm). |

| IR (cm⁻¹) | O-H stretch (broad, ~3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=C aromatic stretch (~1600 cm⁻¹), and B-O stretch (~1350 cm⁻¹). |

| Mass Spec (ESI-MS) | [M-H]⁻ or [M+Na]⁺ corresponding to the molecular weight. |

Applications in Drug Discovery and Organic Synthesis

The unique combination of the indanone scaffold and the boronic acid functionality makes this molecule a highly valuable building block in several areas of drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions.[3] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the indanone core and various aryl or heteroaryl halides, providing access to a wide range of biaryl structures.

Caption: Suzuki-Miyaura coupling using the target boronic acid.

Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies, particularly effective in tumors with BRCA1/2 mutations. Several approved PARP inhibitors feature complex heterocyclic systems. The indanone scaffold can serve as a key pharmacophore in the design of novel PARP inhibitors, and this compound is a crucial intermediate for their synthesis. For example, it can be used to construct the core of molecules like Niraparib.[4]

Caption: Mechanism of action of PARP inhibitors in BRCA-deficient cells.

Building Block for Neuroprotective Agents

The indanone scaffold is a core component of several compounds investigated for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[5] These compounds often act as acetylcholinesterase (AChE) inhibitors or monoamine oxidase (MAO) inhibitors. This compound provides a versatile platform for the synthesis of novel indanone derivatives with potential neuroprotective activities.

Safety and Handling

Boronic acids are generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from moisture and oxidizing agents.

Conclusion

This compound is a strategically important building block for the synthesis of a wide range of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions, coupled with the proven biological significance of the indanone scaffold, makes it an invaluable tool for researchers in drug discovery and development. The protocols and information provided in this guide are intended to facilitate the effective use of this versatile compound in the laboratory.

References

-

Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. (2025). ResearchGate. Retrieved from [Link]

- Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. (2018). Research Journal of Pharmacy and Technology.

-

Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). ACS Publications. Retrieved from [Link]

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [No source URL available]

-

Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. (2003). ACS Publications. Retrieved from [Link]

-

The Suzuki−Miyaura coupling between different aryl halides and various... (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

- Synthesis and exploration of boron-containing heterocycles as potential PARP inhibitors. (2024). [No source URL available]

-

One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. (2023). Medium. Retrieved from [Link]

-

Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids. (n.d.). ACS Publications. Retrieved from [Link]

-

Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. (2025). ResearchGate. Retrieved from [Link]

- Design, synthesis and evaluation of potential inhibitors for poly(ADP-ribose) polymerase members 1 and 14. (n.d.). [No source URL available]

-

Facile and economical Miyaura borylation and one-pot Suzuki–Miyaura cross-coupling reaction. (2025). ResearchGate. Retrieved from [Link]

-

Indanone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. (2024). PubMed. Retrieved from [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. (n.d.). Beilstein Journals. Retrieved from [Link]

- Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. (2024). [No source URL available]

- Process for preparing 1-indanones. (n.d.). Google Patents.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI. Retrieved from [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. (2015). YouTube. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid

Foreword: The Analytical Imperative

In the landscape of modern medicinal chemistry and materials science, arylboronic acids are indispensable building blocks, largely due to their pivotal role in Suzuki-Miyaura cross-coupling reactions.[1] The compound (3-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid (C₉H₉BO₃, MW: 176.06 g/mol ) is a bifunctional reagent of significant interest, incorporating both a reactive boronic acid moiety and a versatile indenone core.[2] Its potential as a precursor in the synthesis of complex pharmaceutical agents necessitates an unambiguous and rigorous confirmation of its chemical structure.

This guide provides a comprehensive, field-proven framework for the complete structural elucidation of this target molecule. We move beyond a mere listing of techniques to delve into the scientific rationale behind methodological choices, potential analytical challenges, and the logical integration of disparate data streams. The protocols described herein are designed to be self-validating, ensuring the highest degree of confidence in the final structural assignment for researchers, scientists, and drug development professionals.

Foundational Strategy: An Integrated Spectroscopic & Crystallographic Approach

The definitive elucidation of a novel or synthesized molecule is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. Each analytical technique provides a unique piece of the structural puzzle. Mass spectrometry defines the molecular formula, infrared spectroscopy identifies key functional groups, nuclear magnetic resonance spectroscopy maps the atomic connectivity, and X-ray crystallography, when possible, provides the ultimate proof of three-dimensional structure.

The logical workflow for elucidating the structure of this compound is a multi-step, integrated process.

Caption: Overall workflow for the structure elucidation of the title compound.

Mass Spectrometry: Confirming the Molecular Blueprint

Expertise & Experience: Mass spectrometry (MS) provides the molecular weight of the compound, which is the first and most critical piece of evidence for confirming its identity. However, boronic acids present unique challenges. They are prone to thermally induced dehydration, leading to the formation of cyclic trimers known as boroxines, which can complicate mass spectra by showing peaks at much higher m/z values.[3] Furthermore, soft ionization techniques may produce solvent adducts or dimers.[4][5]

Our strategy is to employ electrospray ionization (ESI) in negative mode, which is highly effective for acidic molecules. This method promotes the formation of the deprotonated molecule [M-H]⁻, providing a clear and easily interpretable signal corresponding to the molecular weight. Coupling this with Ultra-High-Performance Liquid Chromatography (UPLC-MS) allows for simultaneous purity assessment and mass determination in a high-throughput manner.[4][5]

Data Presentation: Expected Mass Fragments

| Ion Species | Formula | Calculated m/z | Rationale |

| [M-H]⁻ | C₉H₈BO₃⁻ | 175.05 | Primary Target Ion. Deprotonation of the acidic boronic acid hydroxyl group. Expected to be the base peak in negative ESI mode. |

| [M+CH₃COO]⁻ | C₁₁H₁₁BO₅⁻ | 234.07 | Acetate adduct, possible if ammonium acetate is used as a mobile phase additive.[4][5] |

| [M-H₂O-H]⁻ | C₉H₆BO₂⁻ | 157.04 | Fragment corresponding to the loss of a water molecule from the deprotonated parent ion. |

| [Boroxine-H]⁻ | C₂₇H₂₁B₃O₆⁻ | 483.14 | Deprotonated cyclic trimer (boroxine). Its presence indicates in-source dehydration. |

Experimental Protocol: UPLC-ESI-MS

-

Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a 1:1 acetonitrile/water mixture.

-

Chromatography:

-

Mass Spectrometry (Negative ESI Mode):

-

Capillary Voltage: 2.5-3.0 kV.

-

Cone Voltage: 30 V (Optimize to minimize fragmentation).

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-400 °C.

-

Mass Range: Scan from m/z 50 to 650 to observe the parent ion and potential boroxine.[6]

-

NMR Spectroscopy: Mapping the Atomic Framework

Expertise & Experience: Nuclear Magnetic Resonance (NMR) is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR is required for a complete assignment.

A common issue in ¹H NMR of boronic acids is signal broadening due to oligomerization.[7] To circumvent this, using a solvent like deuterated methanol (d₄-methanol) can break up the boroxine trimers, although this will cause the acidic B(OH)₂ protons to exchange with the solvent and become invisible.[7] DMSO-d₆ is an excellent alternative that often allows for the observation of these exchangeable protons.

¹¹B NMR is indispensable as it directly probes the boron atom. Boronic acids typically show a broad signal for the sp²-hybridized trigonal planar boron.[8][9] The chemical shift provides direct evidence of the boronic acid functionality.[10]

Data Presentation: Predicted NMR Chemical Shifts

| Nucleus | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~8.0-8.2 | m | 2H | Aromatic protons ortho to the boronic acid |

| ~7.8 | d | 1H | Aromatic proton ortho to the carbonyl group | |

| ~3.1-3.2 | t | 2H | -CH₂- adjacent to the carbonyl | |

| ~2.7-2.8 | t | 2H | -CH₂- adjacent to the aromatic ring | |

| ~8.3 (broad s) | s | 2H | B(OH)₂ (in DMSO-d₆) | |

| ¹³C NMR | ~205-207 | - | - | C=O (Carbonyl) |

| ~135-150 | - | - | Aromatic carbons | |

| ~130 (null) | - | - | Aromatic carbon attached to Boron (C-B) | |

| ~36-37 | - | - | -CH₂- adjacent to the carbonyl | |

| ~25-26 | - | - | -CH₂- adjacent to the aromatic ring | |

| ¹¹B NMR | ~28-30 | broad s | - | R-B(OH)₂ (sp² Boron) |

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

For ¹H and ¹³C: Dissolve 5-10 mg of the sample in ~0.6 mL of DMSO-d₆.

-

For ¹¹B: Prepare a more concentrated sample, ~15-20 mg in ~0.6 mL of DMSO-d₆, using a quartz NMR tube to avoid background signals from borosilicate glass tubes.[9]

-

-

Instrumentation: A 400 MHz (or higher) spectrometer.

-

¹H NMR Acquisition:

-

Acquire 16-32 scans.

-

Use a spectral width of -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire 1024-2048 scans using proton decoupling.

-

Use a spectral width of 0 to 220 ppm.

-

-

¹¹B NMR Acquisition:

-

Acquire 1024 scans without proton decoupling.

-

Reference the spectrum externally to BF₃·(C₂H₅)₂O.[11]

-

Use a spectral width of +80 to -80 ppm.

-

FT-IR Spectroscopy: Identifying Functional Groups

Expertise & Experience: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and reliable technique for identifying the key functional groups present in a molecule. For our target, the most characteristic vibrations will be the O-H stretch of the boronic acid, the C=O stretch of the indenone ketone, and the B-O stretch. The spectrum provides a molecular "fingerprint" that confirms the presence of these essential components.[12]

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3200-3500 | Strong, Broad | O-H Stretch | Boronic Acid -B(OH)₂ |

| ~3050 | Medium | C-H Stretch | Aromatic C-H |

| ~2900 | Medium-Weak | C-H Stretch | Aliphatic -CH₂- |

| 1690-1710 | Strong, Sharp | C=O Stretch | Conjugated Ketone (Indenone) |

| 1580-1610 | Medium | C=C Stretch | Aromatic Ring |

| 1330-1380 | Strong | B-O Stretch | Boronic Acid B-O |

| 1020-1100 | Medium | C-B Stretch | Aryl-Boron Bond |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid, purified compound directly onto the ATR crystal. No further preparation is needed.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the anvil to ensure good contact.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

The resulting spectrum should be automatically ratioed against the background.

-

Single-Crystal X-ray Crystallography: The Definitive Proof

Expertise & Experience: While the combination of MS and NMR provides compelling evidence for the structure, single-crystal X-ray crystallography offers the only definitive, unambiguous determination of the atomic arrangement in the solid state.[13][14] It provides precise bond lengths, angles, and crucial information about intermolecular interactions, such as hydrogen bonding patterns involving the boronic acid groups, which often form dimeric structures. The primary challenge is not the analysis but the cultivation of a single crystal of sufficient quality.[15][16]

Caption: Experimental workflow for single-crystal X-ray crystallography.

Experimental Protocol: Crystallization and Data Collection

-

Material Purity: The starting material must be of the highest possible purity (>99%), as impurities can severely inhibit crystal growth.

-

Crystallization:

-

Method: Slow evaporation is often successful for boronic acids.[16]

-

Procedure: Create a near-saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane). Cover the vial with a perforated cap to allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

-

Crystal Selection: Using a microscope, select a well-formed single crystal (0.1-0.3 mm in size) with sharp edges and no visible defects.

-

Data Collection:

-

Mount the crystal on a goniometer head, typically cooled under a stream of nitrogen gas (~100 K) to minimize thermal vibrations.[16]

-

Use a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

-

Collect a full sphere of diffraction data by rotating the crystal.

-

-

Structure Solution and Refinement:

-

Process the raw data to obtain reflection intensities.

-

Solve the structure using direct methods or Patterson functions to locate the atoms.

-

Refine the atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

-

Conclusion: A Convergence of Evidence

The structural elucidation of this compound is a systematic process built on a foundation of orthogonal analytical techniques. The journey begins with mass spectrometry to confirm the molecular formula, proceeds through FT-IR and multi-nuclear NMR to assemble the 2D connectivity map piece by piece, and culminates, where possible, with X-ray crystallography to provide an unassailable 3D model. Each step validates the others, leading to a final structural assignment of the highest integrity, ready for application in the demanding fields of drug discovery and chemical synthesis.

References

-

Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. ACS Publications. Available from: [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. Available from: [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available from: [Link]

-

X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. PMC - NIH. Available from: [Link]

-

Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available from: [Link]

-

Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. ACS Publications. Available from: [Link]

-

X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

-

X-ray-crystallography deciphers the activity of broad spectrum boronic acid beta-Lactamases inhibitors. ResearchGate. Available from: [Link]

-

¹⁷O NMR studies of boronic acids and their derivatives. RSC Publishing. Available from: [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. Available from: [Link]

-

FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Available from: [Link]

-

¹¹B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. Royal Society of Chemistry. Available from: [Link]

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. Available from: [Link]

-

FT-IR and FT-Raman spectroscopic analyzes of indeno quinoxaline dervative crystal. Asian Journal of Applied Chemistry Research. Available from: [Link]

-

5-Chloro-1-indanone - Optional[FTIR] - Spectrum. SpectraBase. Available from: [Link]

-

1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. Available from: [Link]

-

1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. Available from: [Link]

-

Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives. Institute of Molecular and Translational Medicine. Available from: [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available from: [Link]

-

This compound. Thoreauchem. Available from: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound-1135871-83-8 - Thoreauchem [thoreauchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. books.rsc.org [books.rsc.org]

- 11. 17O NMR studies of boronic acids and their derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. scialert.net [scialert.net]

- 13. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Emergence of Indenylboronic Acids in Modern Chemistry

An In-Depth Technical Guide to the Physical and Chemical Properties of Indenylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Indenylboronic acids represent a specialized class of organoboron compounds that merge the unique electronic and structural features of the indene scaffold with the versatile reactivity of the boronic acid functional group [-B(OH)₂]. This combination renders them highly valuable building blocks in organic synthesis, materials science, and medicinal chemistry. The indene moiety, a bicyclic aromatic hydrocarbon, serves as a crucial ligand framework in organometallic chemistry and as a core structural motif in various biologically active molecules. The boronic acid group, in turn, provides a gateway to a vast array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

This guide offers a comprehensive exploration of the synthesis, physical properties, chemical reactivity, and characterization of indenylboronic acids. It is designed to provide researchers and drug development professionals with the technical insights and practical methodologies required to effectively utilize these powerful chemical tools. By explaining the causality behind experimental choices and grounding claims in authoritative references, this document serves as a self-validating resource for both novice and experienced scientists in the field.

Synthesis and Handling of Indenylboronic Acids

The preparation of indenylboronic acids requires careful consideration of the reactive intermediates and the inherent stability of the final product. Several synthetic strategies have been developed, with the most common approach involving the borylation of a pre-formed indenyl anion.

Core Synthetic Strategy: Lithiation and Borylation

The traditional and most direct route to indenylboronic acids involves a halogen-metal exchange or direct deprotonation to generate an indenyl lithium species, which is then quenched with a trialkyl borate ester.

Experimental Protocol: Synthesis of 1-Indenylboronic Acid

-

Step 1: Preparation of the Reaction Vessel

-

A three-neck round-bottom flask is flame-dried under a vacuum and allowed to cool under an inert atmosphere (e.g., Argon or Nitrogen). This is critical to remove adsorbed moisture, which would otherwise quench the highly reactive organolithium reagent.

-

The flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

-

Step 2: Formation of the Indenyl Anion

-

Indene (1.0 eq) is dissolved in anhydrous diethyl ether or tetrahydrofuran (THF) in the reaction flask.

-

The solution is cooled to -78 °C using a dry ice/acetone bath. Maintaining this low temperature is crucial to control the exothermicity of the reaction and prevent side reactions.

-

n-Butyllithium (n-BuLi, 1.05 eq) in hexanes is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of the indenyl lithium salt is often indicated by a color change.

-

-

Step 3: Borylation

-

Triisopropyl borate (1.2 eq), a common borylating agent, is added dropwise at -78 °C. The borate ester is electrophilic and readily reacts with the nucleophilic indenyl anion.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

-

-

Step 4: Hydrolysis and Work-up

-

The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This hydrolyzes the boronate ester to the desired boronic acid.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

-

Step 5: Purification

-

The crude product is often purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) or by column chromatography on silica gel. It is important to note that boronic acids can be challenging to purify via chromatography due to their polarity and potential for decomposition on silica.

-

Caption: General workflow for the synthesis of indenylboronic acid via lithiation-borylation.

Physical and Structural Properties

The physical properties of indenylboronic acids dictate their storage, handling, and application. Like many arylboronic acids, they are typically white to off-white crystalline solids.

| Property | Typical Value / Description |

| Appearance | White to off-white crystalline powder or solid.[1] |

| Solubility | Generally soluble in polar organic solvents such as THF, methanol, and DMSO. Sparingly soluble in less polar solvents like hexanes and ether. |

| Melting Point | Varies depending on substitution, but typically in the range of 100-200 °C. |

| Acidity (pKa) | The pKa of the boronic acid is typically around 8-9. This acidity increases upon complexation with diols.[2] The Lewis acidic boron center readily interacts with Lewis bases. |